3',4'-Difluoropropiophenone

描述

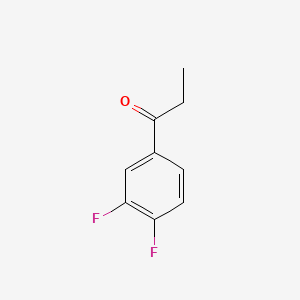

Structure

3D Structure

属性

IUPAC Name |

1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZOBSMJJFHVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101297758 | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-72-7 | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23384-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101297758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-difluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 3 ,4 Difluoropropiophenone

Advanced Synthetic Routes to 3',4'-Difluoropropiophenone

The construction of this compound and its derivatives relies on strategic chemical transformations that introduce the difluoro-substituted phenyl ring and the propiophenone (B1677668) side chain.

The introduction of fluorine into aromatic compounds is a critical aspect of synthesizing fluorinated pharmaceuticals and materials. sigmaaldrich.com The unique properties imparted by fluorine, such as enhanced metabolic stability and bioavailability, make fluorination a key step. sigmaaldrich.comscripps.educas.cn Synthetic strategies can either start with a pre-fluorinated raw material, such as 1,2-difluorobenzene, or introduce the fluorine atoms at a specific stage of the synthesis.

One established method for creating fluorinated arenes involves the Balz-Schiemann reaction, which transforms an aryl amine into a fluorinated aromatic ring via a diazonium salt intermediate. cas.cnsci-hub.se For instance, the synthesis of 3,4-difluoroaniline, a potential precursor, can be achieved through the catalytic reduction of 3,4-difluoronitrobenzene, which is prepared by the nitration of 1,2-difluorobenzene. sci-hub.se

A more direct and common approach to forming the propiophenone structure is the Friedel-Crafts acylation. This reaction involves treating a fluorinated benzene (B151609) derivative with a propanoyl source. In the case of this compound, the synthesis typically starts with 1,2-difluorobenzene and reacts it with a propanoylating agent like propanoyl chloride or propanoic anhydride.

Catalysis is central to the efficient formation of this compound, primarily through the Friedel-Crafts acylation reaction. This reaction requires a Lewis acid catalyst to activate the acylating agent. google.com Aluminum trichloride (AlCl₃) is a conventional and effective catalyst for this transformation. google.comprepchem.com The catalyst polarizes the carbon-halogen bond of the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

The reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride, a similar acylation, serves as a key step in the synthesis of precursors for complex molecules like ticagrelor. google.com This highlights the industrial relevance of such catalytic acylations. The choice of catalyst and reaction conditions can influence the yield and selectivity of the product.

| Reaction | Catalyst | Reactants | Purpose |

| Friedel-Crafts Acylation | Aluminum trichloride (AlCl₃) | 1,2-Difluorobenzene, Propanoyl Chloride | Formation of the propiophenone backbone. |

| Friedel-Crafts Acylation | Aluminum trichloride (AlCl₃) | Fluorobenzene, Fluorine Benzotrichloride | Synthesis of 4,4'-difluorobenzophenone, a related ketone. google.com |

| Stereoselective Reduction | Chiral Oxazaborolidine | Ketone intermediate | Asymmetric reduction of a keto group in a multi-step synthesis. google.com |

This compound and its close derivatives often serve as intermediates in more extensive synthetic sequences. trine.eduyoutube.com A notable example is found in the synthesis of precursors for the pharmaceutical agent ticagrelor. google.com

A documented synthetic route begins with the Friedel-Crafts acylation of 1,2-difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. google.com This intermediate, a chlorinated analogue of this compound, undergoes further transformations. Subsequent steps can include nucleophilic substitution of the chloride, followed by stereoselective reduction of the ketone group, demonstrating the utility of the difluorinated propiophenone core as a building block for complex, biologically active molecules. google.com These multi-step processes require careful planning of each reaction to ensure high yields and the correct stereochemistry for the final product. youtube.com

The synthesis of α-haloketones is a common transformation in organic chemistry, as these compounds are versatile precursors for various functional groups. The preparation of 2-Bromo-3',4'-difluoropropiophenone involves the selective bromination of the α-carbon (the carbon atom adjacent to the carbonyl group) of this compound.

This reaction is typically achieved by treating the parent ketone with a brominating agent. Analogous reactions provide insight into the likely methodology. For example, the synthesis of 2-bromo-4'-chloropropiophenone is accomplished by reacting 4'-chloropropiophenone with bromine in chloroform, using a small amount of anhydrous aluminum chloride as a catalyst. prepchem.com Another similar preparation, for 2-bromo-3',5'-difluoropropiophenone, utilizes a solution of dioxane dibromide. prepchem.com These methods suggest that direct bromination of this compound is a feasible and straightforward approach to obtain the desired 2-bromo derivative.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Reference |

| 4'-chloropropiophenone | Bromine (Br₂) | Aluminum chloride / Chloroform | 2-bromo-4'-chloropropiophenone | prepchem.com |

| 3',5'-difluoropropiophenone | Dioxane dibromide | Dioxane | 2-bromo-3',5'-difluoropropiophenone | prepchem.com |

| This compound (Proposed) | Bromine (Br₂) or Dioxane dibromide | Lewis Acid / Appropriate Solvent | 2-Bromo-3',4'-difluoropropiophenone | By analogy |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms provides a deeper insight into the synthesis and reactivity of this compound. The key reaction for its formation, Friedel-Crafts acylation, proceeds through a well-established electrophilic aromatic substitution pathway.

The primary pathway for the synthesis of this compound is the Lewis acid-catalyzed Friedel-Crafts acylation of 1,2-difluorobenzene. The mechanism can be described in two main stages:

Formation of the Electrophile : The Lewis acid catalyst, typically AlCl₃, interacts with the propanoyl chloride. This interaction abstracts the chloride, forming a highly reactive and resonance-stabilized acylium ion (CH₃CH₂CO⁺). This acylium ion is a potent electrophile.

Electrophilic Aromatic Substitution : The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The fluorine atoms on the ring are deactivating due to their high electronegativity (inductive effect), which withdraws electron density from the ring, making the reaction slower than with unsubstituted benzene. However, they are also ortho-, para-directing. In the acylation of 1,2-difluorobenzene, substitution occurs at the position para to one fluorine and meta to the other, leading to the 3,4-difluoro substitution pattern on the final propiophenone product. The final step is the deprotonation of the arenium ion by the [AlCl₄]⁻ complex, which regenerates the aromatic ring and the AlCl₃ catalyst, releasing HCl as a byproduct.

Mechanistic studies of related multi-component reactions, such as the Biginelli reaction, have identified various possible pathways, including imine, enamine, and Knoevenagel routes, often involving different bimolecular condensation intermediates. mdpi.com While the Friedel-Crafts acylation is more straightforward, the principles of identifying key intermediates and transition states are fundamental to understanding and optimizing the reaction. mdpi.com

Role of Catalysis in Reaction Kinetics and Selectivity

The synthesis of this compound, most commonly achieved via Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride, is heavily reliant on catalysis. Lewis acids are the archetypal catalysts for this transformation, where their role is to activate the acylating agent, thereby generating a highly electrophilic acylium ion intermediate. The choice of catalyst significantly influences both the reaction rate (kinetics) and the regioselectivity of the acylation.

Commonly employed Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The catalytic activity generally correlates with the strength of the Lewis acid. For instance, AlCl₃ is a very strong Lewis acid that typically leads to high reaction rates. However, its high reactivity can sometimes result in reduced selectivity and the formation of undesired byproducts.

The selectivity of the Friedel-Crafts acylation on the 1,2-difluorobenzene ring is directed by the electronic effects of the fluorine atoms. Both fluorine atoms are ortho, para-directing activators through resonance, but potent deactivators through induction. In this case, the inductive effect dominates, making the ring less reactive than benzene. The catalyst's role extends to influencing the regiochemical outcome by complexing with the reactants and intermediates, affecting the steric and electronic environment of the transition state. For the synthesis of this compound, the acylation occurs at the position para to one fluorine and meta to the other, a result of the combined directing effects.

Modern advancements have also seen the application of solid acid catalysts and phase-transfer catalysts in related acylation and substitution reactions, aiming for greener, more efficient, and highly selective synthetic routes mdpi.commdpi.com. Phase-transfer catalysis, for example, can be effective in reactions involving immiscible reactants, enhancing reaction rates and yields under milder conditions mdpi.com.

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation

| Catalyst | Relative Activity | Common Conditions | Selectivity Profile |

| Aluminum Chloride (AlCl₃) | High | Anhydrous, often requires stoichiometric amounts | Can be moderate; risk of side reactions |

| Ferric Chloride (FeCl₃) | Moderate | Anhydrous, catalytic amounts | Generally good, milder than AlCl₃ |

| Boron Trifluoride (BF₃) | Moderate | Gaseous or in solution (e.g., BF₃·Et₂O) | Good, often used for sensitive substrates |

| Solid Acids (e.g., Zeolites) | Variable | High temperatures | High regioselectivity, reusable |

Stereochemical Aspects in this compound Synthesis

While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration in its subsequent transformations. The prochiral carbonyl group and the adjacent α-carbon are key sites for introducing chirality.

The most direct introduction of a stereocenter is through the asymmetric reduction of the ketone to form a chiral alcohol, (R)- or (S)-1-(3,4-difluorophenyl)propan-1-ol. This can be achieved using various chiral reducing agents or catalytic systems, such as:

Chiral Borane Reagents: Corey-Bakshi-Shibata (CBS) catalysts are well-known for the highly enantioselective reduction of ketones.

Asymmetric Transfer Hydrogenation: Catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands can efficiently reduce ketones to alcohols with high enantiomeric excess.

Furthermore, reactions involving the enolate of this compound can generate new stereocenters at the α-carbon. For instance, in an asymmetric aldol or Mannich reaction, the enolate can react with an aldehyde or imine, respectively, to create products with one or more chiral centers mdpi.com. The stereochemical outcome (syn/anti diastereoselectivity and enantioselectivity) is controlled by the geometry of the enolate (E/Z) and the nature of the chiral catalyst or auxiliary employed. The development of organocatalysis has provided powerful tools for such enantioselective C-C bond-forming reactions mdpi.com. The synthesis of fluorinated building blocks containing chiral fluorine substituents is an area of significant interest, though in this case, the fluorine atoms are on the achiral aromatic ring nih.gov.

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and functionalization of molecules like this compound researchgate.netresearchgate.net. These theoretical approaches provide detailed insights into reaction pathways, transition state geometries, and activation energies, which are often difficult to determine experimentally nih.govnih.gov.

For the Friedel-Crafts acylation synthesis of this compound, computational studies can:

Model the Catalyst-Substrate Interaction: Analyze the structure and stability of the complex formed between the Lewis acid catalyst, propanoyl chloride, and 1,2-difluorobenzene.

Determine the Reaction Energy Profile: Calculate the Gibbs free energy profile for the entire reaction, identifying the rate-determining step and the energies of intermediates and transition states researchgate.net. This helps explain the observed regioselectivity by comparing the activation barriers for acylation at different positions on the aromatic ring.

Investigate Solvent Effects: Evaluate the influence of the solvent on the reaction mechanism and energy barriers, providing a more accurate picture of the reaction in solution researchgate.net.

Computational methods are also invaluable for understanding the mechanisms of derivatization reactions. For example, in studying the chemo- and regioselectivity of nucleophilic additions, calculations can predict whether a nucleophile is more likely to attack the carbonyl carbon or the electron-deficient aromatic ring via an SNAr mechanism. By comparing the calculated energy barriers for competing pathways, a deeper understanding of the factors controlling selectivity can be achieved researchgate.netmethodist.edu.

Derivatization and Functionalization of this compound

The structure of this compound offers multiple sites for chemical modification: the carbonyl group, the α- and β-carbons of the propyl chain, and the aromatic ring. This versatility makes it a valuable intermediate for synthesizing a wide range of more complex molecules.

Synthesis of Fluorinated Propiophenone Derivatives

Incorporating additional fluorine atoms or fluorinated groups into the this compound scaffold can further modulate the physicochemical and biological properties of its derivatives mdpi.comnih.govnih.gov.

A primary strategy is the α-fluorination of the propiophenone backbone. This is typically accomplished by generating the enolate of this compound, followed by quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. This reaction introduces a fluorine atom at the carbon adjacent to the carbonyl group, creating a new chiral center. Asymmetric variants of this reaction, using chiral bases or phase-transfer catalysts, can yield α-fluoro derivatives with high enantioselectivity.

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for fluorinating a wide range of nucleophiles |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, user-friendly, soluble in polar solvents |

Further fluorination of the aromatic ring is more challenging due to its already deactivated nature but could potentially be achieved under harsh conditions or via nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

Introduction of Diverse Functional Groups

The functionalization of this compound can be achieved through a variety of well-established chemical transformations targeting its key reactive sites.

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields corresponding amine derivatives.

Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

Condensation Reactions: Aldol and Knoevenagel condensations with aldehydes or active methylene (B1212753) compounds, respectively, can extend the carbon chain.

Reactions at the α-Carbon:

Halogenation: Besides fluorination, the α-position can be brominated or chlorinated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under acidic or radical conditions.

Alkylation: Deprotonation to form the enolate, followed by reaction with an alkyl halide, allows for the introduction of various alkyl groups.

Reactions on the Aromatic Ring:

Nitration/Halogenation: Further electrophilic aromatic substitution is difficult due to the deactivating nature of the acyl and fluoro groups. Any substitution would be directed to the positions ortho to the fluorine atoms.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the fluorine and propiophenone groups makes the ring susceptible to SNAr, particularly if an additional activating group or a suitable leaving group is present.

Chemo- and Regioselective Transformations

Controlling selectivity is paramount when functionalizing a molecule with multiple reactive sites like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. A classic example is the selective reduction of the ketone. Using mild reducing agents like NaBH₄ will reduce the ketone to an alcohol while leaving the aromatic rings and C-F bonds intact. In contrast, more powerful reducing conditions like catalytic hydrogenation at high pressure might also reduce the aromatic ring or cause hydrodefluorination.

Regioselectivity involves controlling the position of a chemical modification.

Enolate Formation: The formation of the enolate of this compound can be directed by the choice of base and reaction conditions. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (kinetic control) will preferentially deprotonate the less sterically hindered α-methyl group. Using a weaker base at higher temperatures (thermodynamic control) could favor the more substituted enolate.

Aromatic Substitution: In the context of functionalizing pyridyne intermediates, proximal substituents have been shown to perturb the aryne distortion, which in turn governs the regioselectivity of nucleophilic additions nih.govescholarship.org. While not a pyridyne, similar principles of electronic and steric control dictate the regioselectivity of any potential substitution on the difluorophenyl ring of this compound. The inherent electronic properties of the difluorophenyl ring strongly direct incoming groups, making regioselective functionalization a predictable, albeit sometimes challenging, endeavor nih.gov.

Synthesis of 3',4'-Difluoro-2-hydroxyiminopropiophenone

The synthesis of 3',4'-Difluoro-2-hydroxyiminopropiophenone from this compound can be achieved through a nitrosation reaction at the α-carbon. A well-established method for this transformation involves the use of an alkyl nitrite, such as ethyl nitrite, in the presence of a catalyst like hydrogen chloride. This reaction is analogous to the synthesis of 1-phenyl-1,2-propanedione-2-oxime from propiophenone google.com.

The reaction proceeds by reacting this compound with ethyl nitrite. The presence of dry hydrogen chloride gas is crucial as it catalyzes the reaction. The process is typically carried out in a suitable solvent, such as ethanol, and under controlled temperature conditions, often involving initial cooling followed by a period at a slightly elevated temperature to ensure the completion of the reaction google.com.

Reaction Scheme:

Reaction Data:

| Reactant | Reagent/Catalyst | Solvent | Temperature | Product |

| This compound | Ethyl nitrite, Hydrogen chloride | Ethanol | 30-35°C | 3',4'-Difluoro-2-hydroxyiminopropiophenone |

Mechanism:

The reaction mechanism involves the acid-catalyzed formation of a nitrosonium ion (NO⁺) from ethyl nitrite. The propiophenone then undergoes tautomerization to its enol form, which is the reactive species. The enol attacks the nitrosonium ion, leading to the formation of a C-nitroso intermediate. This intermediate then tautomerizes to the more stable oxime, 3',4'-Difluoro-2-hydroxyiminopropiophenone.

Synthesis of 1-(3,4-Difluorophenyl)-propane-1,2-dione

The conversion of 3',4'-Difluoro-2-hydroxyiminopropiophenone to 1-(3,4-Difluorophenyl)-propane-1,2-dione is accomplished through hydrolysis of the oxime group. A common method for this hydrolysis involves the use of a formaldehyde solution in the presence of hydrochloric acid and an alcohol google.com.

This hydrolytic cleavage of the carbon-nitrogen double bond of the oxime functionality regenerates a carbonyl group, yielding the desired α-diketone. The reaction conditions are typically mild to avoid side reactions.

Reaction Scheme:

Reaction Data:

| Reactant | Reagent/Catalyst | Solvent | Product |

| 3',4'-Difluoro-2-hydroxyiminopropiophenone | Formaldehyde, Hydrochloric acid, Alcohol | Mixed | 1-(3,4-Difluorophenyl)-propane-1,2-dione |

Mechanism:

The hydrolysis of the oxime is acid-catalyzed. The protonation of the oxime nitrogen makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by water (present in the formaldehyde solution). The resulting intermediate undergoes a series of proton transfers and elimination of hydroxylamine to yield the final dione product. Formaldehyde acts as a scavenger for the liberated hydroxylamine, driving the equilibrium towards the product side.

Applications of 3 ,4 Difluoropropiophenone in Advanced Chemical Synthesis

Intermediacy in Pharmaceutical Synthesis

3',4'-Difluoropropiophenone has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, making it a versatile intermediate for the construction of various biologically active scaffolds.

Precursor to Biologically Active Molecules

The strategic placement of fluorine atoms in drug candidates can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased bioavailability. nih.govnih.gov While direct synthesis pathways from this compound to marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in key pharmaceutical intermediates. For instance, structurally similar compounds are utilized in the synthesis of precursors for antiplatelet agents. This suggests the potential for this compound to serve as a starting material for analogous molecules with therapeutic potential.

Role in Drug Discovery and Development

The incorporation of fluorine into drug molecules is a widely used strategy in modern medicinal chemistry to optimize drug-like properties. pharmacyjournal.org The 3,4-difluorophenyl group, a key feature of this compound, is known to enhance the pharmacokinetic profile of drug candidates. This enhancement is often attributed to the increased lipophilicity and resistance to metabolic degradation conferred by the fluorine atoms. pharmacyjournal.orgnbinno.com The use of building blocks like this compound allows medicinal chemists to systematically explore the impact of fluorination on the biological activity and ADME (absorption, distribution, metabolism, and excretion) properties of new chemical entities.

Design of Novel Bioactive Molecules

The this compound scaffold provides a platform for the rational design of novel bioactive molecules. nih.gov By modifying the propiophenone (B1677668) side chain or introducing additional functional groups to the difluorophenyl ring, chemists can generate libraries of new compounds for screening against various biological targets. tudublin.ie The unique electronic nature of the difluorinated ring can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for drug-receptor binding. This allows for the fine-tuning of a molecule's pharmacological activity.

Synthesis of Pharmaceutical Compounds with Enhanced Properties

Interactive Data Table: Impact of Fluorination on Drug Properties

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally Increased | The strong carbon-fluorine bond is resistant to enzymatic cleavage, blocking common metabolic pathways. |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. |

| Lipophilicity | Generally Increased | The substitution of hydrogen with fluorine increases the molecule's hydrophobicity, which can improve membrane permeability. |

| pKa | Can be Altered | The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, affecting drug ionization and solubility. |

Utility in Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to the development of modern agrochemicals. The introduction of fluorine can enhance the efficacy, selectivity, and environmental profile of pesticides and herbicides. researchgate.net

Intermediate for Pesticides and Herbicides

Fluorinated aromatic compounds are key components in a variety of successful agrochemicals. researchgate.net The 3,4-difluorophenyl moiety, present in this compound, is a structural feature found in some modern herbicides and insecticides. google.comresearchgate.net While specific public domain examples of pesticides synthesized directly from this compound are limited, its chemical structure makes it a plausible intermediate for the synthesis of active ingredients targeting various pests and weeds. The presence of the difluorophenyl group can contribute to the molecule's stability in the environment and its specific mode of action. nih.gov

Contribution to Improved Efficacy and Selectivity in Agrochemicals

The strategic incorporation of fluorine atoms into the molecular framework of agrochemicals is a well-established method for enhancing their performance. This compound serves as a key building block in this field, providing a difluorinated phenyl group that can significantly influence the biological activity and physicochemical properties of the final product. The presence of two fluorine atoms on the aromatic ring modifies the electronic nature of the molecule, which can lead to stronger binding to target enzymes or receptors in pests and weeds. nbinno.com This enhanced interaction is a primary contributor to improved efficacy, often allowing for lower application rates while achieving the desired level of crop protection. nbinno.com

Furthermore, the carbon-fluorine bond is exceptionally strong, which imparts increased metabolic and photolytic stability to the agrochemical. nbinno.com This stability ensures that the active compound persists longer in the field, providing extended protection. It also reduces degradation into potentially inactive or harmful byproducts. The specific 3',4'-difluoro substitution pattern can also play a crucial role in improving selectivity. By altering the shape and electronic distribution of the molecule, it is possible to design agrochemicals that are highly active against a target species (e.g., a specific weed or insect) while exhibiting minimal impact on the crop itself and non-target organisms. nbinno.com Researchers can leverage the propiophenone structure for further chemical elaboration, attaching various heterocyclic or functional groups to the side chain to fine-tune the molecule's activity spectrum and selectivity profile. nbinno.com

Table 1: Impact of Fluorination on Agrochemical Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Biological Efficacy | Often Increased | Alters electronic properties, leading to enhanced binding with target sites. nbinno.com |

| Metabolic Stability | Increased | The high strength of the C-F bond resists enzymatic degradation in target and non-target organisms. |

| Selectivity | Improved | Modifies molecular shape and polarity, allowing for precise targeting of specific pest enzymes or receptors. nbinno.com |

| Lipophilicity | Modified | Affects the molecule's ability to penetrate biological membranes, influencing uptake and transport. |

| Persistence | Increased | Greater resistance to environmental degradation (e.g., by sunlight), leading to longer-lasting crop protection. nbinno.com |

Building Block in Biotechnology and Fine Chemicals

The unique properties of the 3',4'-difluorophenyl moiety make this compound a valuable intermediate in the synthesis of specialized molecules for biotechnology and the fine chemical industry. daikin-america.com Its structure serves as a versatile scaffold for creating complex organic compounds with tailored functions.

Synthesis of Specialized Chemicals for Biotechnological Applications

In biotechnology, precision and specificity are paramount. This compound can be used as a starting material for the synthesis of chemical probes, molecular markers, and other specialized reagents. For example, its core structure can be elaborated into derivatives used in bio-imaging or as ligands for affinity chromatography. The fluorine atoms can be useful as reporter groups in ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and biological processes without the background noise inherent in proton NMR.

Furthermore, this compound is a known precursor in the synthesis of various psychoactive compounds, such as substituted cathinones. nih.govd-nb.info In a biotechnological context, this pathway is exploited to create specific molecular tools for neuroscience research. By synthesizing analogues and derivatives, researchers can probe the structure and function of neurotransmitter transporters and receptors in the central nervous system, helping to elucidate the mechanisms of addiction and develop potential therapeutic interventions.

Enabling Development of Novel Bioactive Molecules

This compound is a key starting material for the combinatorial synthesis of libraries of novel compounds that can be screened for biological activity. mdpi.com The propiophenone structure features a reactive ketone group and an alpha-carbon, which are amenable to a wide range of chemical transformations, including reduction, amination, and condensation reactions. europa.eu This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR).

A significant application is in the synthesis of β-ketophenethylamines (cathinone derivatives), a class of compounds with a wide range of pharmacological effects. nih.gov By modifying the propiophenone backbone—for instance, through alpha-bromination followed by reaction with various amines—a diverse array of derivatives can be generated. europa.eu The 3',4'-difluoro substitution provides a distinct electronic signature compared to non-fluorinated or mono-fluorinated analogues, leading to unique interactions with biological targets. d-nb.info These novel molecules are then evaluated for potential therapeutic applications, serving as leads in drug discovery programs targeting various receptors and enzymes.

Table 2: Synthetic Pathways from Propiophenone Precursors to Bioactive Molecules

| Precursor | Reaction | Intermediate | Subsequent Reaction | Final Bioactive Class |

|---|---|---|---|---|

| This compound | α-Bromination | 2-Bromo-3',4'-difluoropropiophenone | Nucleophilic substitution with a primary or secondary amine | Substituted β-keto-phenethylamines europa.eu |

| This compound | Reductive Amination | 3',4'-Difluorophenylpropanolamine | N-alkylation or acylation | Phenylpropanolamine derivatives |

| This compound | Condensation (e.g., Biginelli Reaction) | Dihydropyrimidinone scaffold | Further functionalization | Heterocyclic compounds for screening nih.gov |

Role in Materials Science

The incorporation of fluorine into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound serves as a valuable precursor for the creation of such advanced fluorinated materials.

Precursor for Advanced Fluorinated Materials

The 3',4'-difluorophenyl group is a desirable component in various advanced materials. Its strong electron-withdrawing nature and the polarity of the C-F bonds can influence the intermolecular interactions and bulk properties of a material. This makes this compound a useful starting point for the synthesis of liquid crystals, dielectric materials, and specialty coatings.

For example, fluorinated ketones as a class have found applications as high-performance fluids and fire-extinguishing agents due to their volatility, non-conductivity, and thermal stability. namu.wiki The difluoroaromatic core of this compound can be incorporated into larger, more complex molecules designed for applications in electronics, where materials with low dielectric constants or specific surface properties are required. The compound's reactivity allows it to be integrated into these larger structures through various synthetic routes.

Contribution to Polymer Science

In polymer science, fluoropolymers are renowned for their low friction coefficients, high thermal stability, and resistance to chemical attack. nih.gov While not a monomer itself, this compound can be chemically converted into fluorinated monomers for specialty polymerization reactions. For instance, modification of its side chain could introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety.

Polymerizing such monomers would introduce the 3',4'-difluorophenyl group as a pendant unit on the polymer backbone. This incorporation is expected to impart several desirable properties to the resulting polymer, including:

Increased Thermal Stability: The high strength of the C-F bond enhances resistance to thermal degradation. nih.gov

Chemical Inertness: The fluorine atoms shield the polymer backbone from chemical attack.

Hydrophobicity and Oleophobicity: Fluorinated surfaces exhibit low surface energy, repelling both water and oils.

Specific Optical/Electronic Properties: The high electronegativity of fluorine can modify the refractive index and dielectric properties of the material.

Research into fluorinated vinyl ketones has demonstrated their ability to undergo polymerization and copolymerization, indicating the potential for creating novel polymers from precursors like this compound. acs.org

Table 3: Potential Properties of Polymers Derived from this compound-based Monomers

| Polymer Property | Influence of the 3',4'-Difluorophenyl Group | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | May be elevated due to chain stiffness and polar interactions. | High-temperature structural components. |

| Refractive Index | Generally lowered compared to non-fluorinated analogues. | Optical fibers, anti-reflective coatings. |

| Dielectric Constant | Lowered due to the low polarizability of the C-F bond. | Insulators in microelectronics, high-frequency circuit boards. |

| Surface Energy | Significantly reduced. | Hydrophobic/oleophobic coatings, non-stick surfaces. |

| Solvent Resistance | Enhanced due to chemical inertness. | Linings for chemical storage and transport. nih.gov |

Pharmacological and Biological Research on 3 ,4 Difluoropropiophenone Derivatives

Antimicrobial Activity Studies

The emergence of drug-resistant microbial strains presents a continuous challenge to global health, necessitating the development of novel antimicrobial agents. digitellinc.com Fluoro-substituted chalcones and related heterocyclic compounds derived from precursors like 3',4'-Difluoropropiophenone have shown promise in this area. nih.govwisdomlib.org

Research has demonstrated that certain fluoro-substituted chalcone (B49325) derivatives can inhibit the growth of a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govwisdomlib.org The antimicrobial efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Studies on various chalcone analogs have revealed moderate to potent activity against several bacterial and fungal pathogens. nih.gov For instance, certain chalcones exhibit significant activity against Staphylococcus aureus, a common cause of skin and soft tissue infections that has developed resistance to many antibiotics. nih.govnih.gov The specific substitutions on the aromatic rings of the chalcone structure play a crucial role in determining the spectrum and potency of their antimicrobial effectiveness. wisdomlib.org Dihydropyrimidine derivatives have also been evaluated, showing significant inhibitory activity against pathogenic bacteria, with some of the highest activity observed against Gram-negative microorganisms like Escherichia coli and Pseudomonas aeruginosa. nih.gov

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for representative fluoro-substituted chalcone derivatives against various microbial strains.

| Compound/Derivative | S. aureus (μg/mL) | S. pyogenes (μg/mL) | E. faecalis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | C. glabrata (μg/mL) |

| Fluoro-Chalcone 3 | >100 | 50 | 50 | >100 | >100 | 12.5 | 12.5 |

| Fluoro-Chalcone 4 | >100 | 25 | 25 | 100 | >100 | 25 | 25 |

| Fluoro-Chalcone 13 | 50 | >100 | >100 | >100 | >100 | 12.5 | 25 |

| Fluoro-Chalcone 15 | >100 | >100 | >100 | >100 | >100 | 12.5 | 12.5 |

| Fluoro-Chalcone 23 | 12.5 | >100 | >100 | >100 | >100 | 50 | 50 |

| Ampicillin (Standard) | 100 | 100 | 100 | 100 | 100 | - | - |

| Fluconazole (Standard) | - | - | - | - | - | 12.5 | 12.5 |

Data sourced from a study on fluoro-substituted chalcones. nih.gov Note: '-' indicates data not applicable or not tested.

The promising in vitro activity of this compound derivatives makes them attractive candidates for the development of new antimicrobial drugs. wisdomlib.org The core chalcone structure can be readily synthesized and modified, allowing for the creation of large libraries of compounds for screening. mdpi.com This structural versatility enables researchers to optimize activity against specific pathogens and improve pharmacological properties.

The fight against antimicrobial resistance is a pressing global issue, with organisms like methicillin-resistant Staphylococcus aureus (MRSA) posing a significant threat. digitellinc.com Research into new chemical entities is crucial. For example, novel pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antimicrobial activity with MIC values ranging from 2-32 μg/mL against various bacterial and fungal strains. ekb.eg Similarly, catechol-derived thiazoles have shown potent growth inhibition of bacteria with MIC values as low as ≤ 2 µg/mL. digitellinc.com These findings highlight the potential of developing derivatives of compounds like this compound as innovative solutions to combat drug-resistant infections. digitellinc.com

Anticancer Activity Research

Chalcones and their derivatives are extensively studied for their potential as anticancer agents. mdpi.comnih.gov They are known to interact with multiple cellular targets involved in cancer progression, leading to the inhibition of cancer cell growth and induction of cell death. nih.govmdpi.com

A primary indicator of anticancer potential is the ability of a compound to exert cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions. Numerous studies have evaluated the cytotoxicity of chalcone derivatives against a panel of human cancer cell lines, including those from lung (A549), colon (HCT116), and breast (MCF-7) cancers. nih.govomicsonline.orgresearchgate.net

For example, certain B, C, and E-ring-truncated deguelin (B1683977) derivatives have shown significant and selective inhibitory activities. nih.gov One ketone derivative demonstrated potency against A549 lung cancer cells with an IC50 value of 6.62 μM, while other derivatives were active against HCT116 colorectal cancer and MCF-7 breast cancer cells with IC50 values below 10 μM. nih.gov Similarly, studies on thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety revealed that most of the synthesized compounds exhibited good to excellent cytotoxicity against A549, HCT116, and MCF-7 cell lines, with some compounds showing significantly higher potency than the reference drug gefitinib. researchgate.net

The following table presents the cytotoxic activity (IC50 values) of selected derivative compounds against various human cancer cell lines.

| Compound/Derivative | A549 (Lung) IC50 (μM) | HCT116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |

| Ketone Derivative 3a | 6.62 | >100 | >100 |

| Oxime Analogue 6a | >100 | 3.43 | >100 |

| D-ring Derivative 8c | >100 | >100 | <10 |

| Thieno[2,3-d]pyrimidine 1e | 0.00279 | 0.00669 | 0.00421 |

| Gefitinib (Reference) | 17.90 | 21.55 | 20.68 |

Data compiled from studies on deguelin derivatives nih.gov and thieno[2,3-d]pyrimidine derivatives. researchgate.net

Beyond general cytotoxicity, a key mechanism for many anticancer agents is the specific inhibition of cancer cell proliferation. mdpi.com This process prevents the uncontrolled division that characterizes tumor growth. Research has shown that derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one are capable of strongly suppressing the proliferation of hepatocellular carcinoma (HCC) cells. nih.govnih.gov

Studies combining the natural compound prodigiosin (B1679158) (PG) with the chemotherapy drug 5-fluorouracil (B62378) (5-FU) demonstrated an improved inhibitory effect on the proliferation of HCT-116, LoVo, and A549 cells compared to the individual agents. nih.gov Similarly, certain B, C, and E-ring-truncated deguelin derivatives have shown potent antiproliferative activities against various cancer cell lines. nih.gov The investigation of these compounds often involves assays that measure the incorporation of DNA precursors or cell viability after treatment, providing a quantitative measure of their antiproliferative effects. nih.govnih.gov

Apoptosis, or programmed cell death, is a crucial cellular process that eliminates damaged or unwanted cells. mdpi.com Many effective chemotherapeutic agents exert their function by inducing apoptosis in cancer cells. waocp.org Chalcones and their derivatives have been identified as capable of triggering this cell death pathway. mdpi.comnih.gov

For example, a synthetic 3',4',5-trimethoxy ciprofloxacin (B1669076) chalcone hybrid was shown to cause a reduction in the viability of human HepG2 and MCF7 cells and induce apoptosis. waocp.org The mechanism often involves the activation of key proteins in the apoptotic cascade, such as caspases. nih.gov Synthetic 3',4'-dibenzyloxyflavonol, a related flavonoid structure, proved to be a potent apoptotic inducer in human leukemia cells, mediated by the activation of initiator and executioner caspases and the release of cytochrome c. nih.gov Furthermore, some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to induce apoptosis in CCRF-CEM cancer cells at higher concentrations. mdpi.com The ability of these compounds to selectively trigger apoptosis in malignant cells while sparing normal cells is a highly desirable characteristic for an anticancer drug. nih.gov

Anti-inflammatory Properties

Derivatives of this compound, particularly those belonging to the chalcone class, have been a focal point of research for their potential anti-inflammatory effects. The introduction of fluorine atoms into the molecular structure is a key strategy in medicinal chemistry, often enhancing metabolic stability and bioavailability. mdpi.com These fluorinated compounds are investigated for their ability to interact with and inhibit key components of the inflammatory cascade.

Modulation of Inflammatory Pathways

The anti-inflammatory action of this compound derivatives is often linked to their ability to modulate critical signaling pathways. One of the most significant of these is the nuclear factor kappa B (NF-κB) pathway, which is a central regulator of genes controlling inflammation, immune responses, and cell survival. mdpi.comglobalsciencebooks.info Overactivation of NF-κB is associated with numerous chronic inflammatory diseases. mdpi.comnih.gov

Research on chalcone analogues, which can be synthesized from propiophenone (B1677668) precursors, demonstrates that these molecules can suppress the activation of the NF-κB signaling pathway. nih.gov For instance, certain derivatives have been shown to significantly reduce the phosphorylation of IκBα and the p65 subunit of NF-κB, which are crucial steps for NF-κB's translocation to the nucleus to activate pro-inflammatory gene expression. nih.govnih.gov By inhibiting this pathway, these compounds can decrease the production of various pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6. nih.gov

Enzyme Inhibition, e.g., COX Enzymes

A primary mechanism for the anti-inflammatory effects of many drugs is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. rjraap.com There are two main isoforms, COX-1, which is constitutively expressed and involved in maintaining gastric lining and platelet function, and COX-2, which is induced at sites of inflammation. japer.in

Derivatives based on the this compound scaffold, especially fluorinated chalcones, have been identified as potential selective COX-2 inhibitors. rjraap.comupd.edu.ph The structural features of chalcones make them suitable candidates for fitting into the active site of the COX-2 enzyme. consensus.app The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery, as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. japer.infrontiersin.org The presence of fluorine atoms can further enhance the inhibitory potency and selectivity of these derivatives. frontiersin.org

| Compound | Description | COX-2 IC50 (µM) | Selectivity |

|---|---|---|---|

| Fluorinated Rutaecarpine (F-RUT) | A fluorine-modified derivative studied for COX inhibition. | ~5 µM (Suppresses protein expression) | Specific against COX-2, low effect on COX-1. frontiersin.org |

| Compound A | Flavanone (B1672756) derivative from Dimethylcardamonin (DMC). | >50% inhibition at 100 ppm | COX-2 selective. upd.edu.ph |

| Compound B | Methoxy-substituted flavanone derivative from DMC. | >50% inhibition at 100 ppm | COX-2 selective. upd.edu.ph |

Lead Compound Identification and Optimization in Medicinal Chemistry

In drug discovery, a "lead compound" is a molecule that shows a desired biological activity and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. The this compound structure represents a valuable molecular scaffold—a core structure upon which a variety of functional groups can be built to create a library of diverse derivatives for biological screening. nih.gov Its difluorinated phenyl ring is a particularly attractive feature, as fluorine substitution can favorably alter properties like lipophilicity and metabolic stability. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies help to identify which modifications lead to enhanced therapeutic effects.

For example, in the context of anti-inflammatory flavones and chalcones, the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for activity. nih.govnih.gov SAR analyses have revealed that:

Hydroxyl groups at specific positions (like C-5 and C-4') can enhance anti-inflammatory function. nih.govresearchgate.net

The presence of a double bond between C2-C3 in the flavonoid backbone is important for activity. nih.gov

For antileishmanial chalcones, substitutions on both aromatic rings significantly impact potency. Electron-donating groups like methoxy on one ring can decrease activity, while electron-withdrawing groups like nitro-substituents can make a compound the most active in a series. mdpi.com

These studies guide chemists in rationally designing more effective analogs by modifying the core scaffold derived from this compound.

Computational Drug Design Utilizing this compound Scaffolds

Computational methods, such as molecular docking, are powerful tools in modern drug design. These techniques simulate the interaction between a small molecule (ligand) and a biological target (like an enzyme or receptor) to predict binding affinity and orientation. mdpi.com The this compound scaffold and its derivatives are frequently used in these in silico studies.

Molecular docking has been used to explore how chalcone derivatives bind to the active site of the COX-2 enzyme. japer.inresearchgate.net These studies help to explain the basis of their inhibitory activity at a molecular level, showing how the molecule interacts with key amino acid residues like Ile517 and Phe518 in the active site. researchgate.net Such computational insights are invaluable for predicting the activity of new, unsynthesized compounds and for refining the chemical structure of existing leads to improve their binding and, consequently, their therapeutic efficacy. mdpi.comsemanticscholar.org

Studies on Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, driving the search for new therapeutic agents. nih.gov Chalcones derived from precursors like this compound have emerged as a promising class of compounds with potent antileishmanial activity. nih.gov

Numerous substituted chalcones have been synthesized and tested against various Leishmania species, including L. amazonensis, L. donovani, and L. major. mdpi.comnih.govnih.gov These studies have shown that specific structural modifications can lead to high potency. For instance, a chalcone derivative with a para-nitro group was identified as the most active in one series, with a 50% inhibitory concentration (IC50) of 3.3 µM against L. amazonensis promastigotes. mdpi.com The mechanism of action is often linked to the inhibition of essential parasite enzymes, such as arginase or trypanothione (B104310) reductase, which are absent in mammals, offering a selective target. mdpi.com

| Compound Series | Target Organism | Key Finding | IC50 Value |

|---|---|---|---|

| 4,8-Dimethoxynaphthalenyl Chalcones | L. amazonensis (promastigotes) | Para-nitro substituted derivative (4f) was most potent. | 3.3 ± 0.34 µM mdpi.com |

| 4,8-Dimethoxynaphthalenyl Chalcones | L. amazonensis (amastigotes) | Compound 4f reduced the number of infected macrophages. | 18.5 ± 1.19 µM mdpi.com |

| General Chalcones | Leishmania species | Chalcone moiety shows significant activity against intracellular amastigote form. | Varies by structure nih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Spectroscopic Analysis for Structure Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of 3',4'-Difluoropropiophenone, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the position of the fluorine substituents on the aromatic ring. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aliphatic chain and the aromatic ring. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The three protons on the difluorinated phenyl ring would appear as complex multiplets in the aromatic region of the spectrum, with their chemical shifts and coupling patterns influenced by both the adjacent protons and the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed far downfield. The carbons of the aromatic ring are split into doublets due to coupling with the directly attached fluorine atoms (¹J C-F), a characteristic feature that helps confirm the substitution pattern.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential technique. thermofisher.comhuji.ac.il It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals would be expected, one for the fluorine at the 3'-position and one for the fluorine at the 4'-position. The chemical shifts and coupling between these two fluorine nuclei would definitively confirm their ortho relationship. nih.govalfa-chemistry.com

Table 1: Predicted NMR Spectroscopic Data for this compound Data are estimated based on typical chemical shift values and coupling constants for similar structural motifs.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| ¹H | -CH₃ | ~1.2 | Triplet (t) | ³JHH ≈ 7.3 |

| ¹H | -CH₂- | ~3.0 | Quartet (q) | ³JHH ≈ 7.3 |

| ¹H | Aromatic H | ~7.7-7.9 | Multiplets (m) | JHH, JHF |

| ¹³C | -CH₃ | ~8 | Singlet | |

| ¹³C | -CH₂- | ~32 | Singlet | |

| ¹³C | C-F | ~115-125 | Doublet (d) | ¹JCF ≈ 250 |

| ¹³C | C-H (Aromatic) | ~118-128 | Doublet (d) | ²JCF or ³JCF |

| ¹³C | C-C=O (Aromatic) | ~133 | Singlet | |

| ¹³C | C=O | ~198 | Singlet | |

| ¹⁹F | F at C-3' | ~(-130) - (-140) | Multiplet | JFF, JHF |

| ¹⁹F | F at C-4' | ~(-130) - (-140) | Multiplet | JFF, JHF |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.gov

The most prominent feature is a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. The presence of two strong C-F stretching bands confirms the fluorination of the aromatic ring. Additionally, bands corresponding to aromatic C=C stretching, aromatic C-H stretching, and aliphatic C-H stretching are observed.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C=O Stretch | Aromatic Ketone | 1680 - 1700 | Strong |

| C-F Stretch | Aryl Fluoride | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 3000 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization mass spectrometry (EI-MS) provides the exact molecular weight and offers structural information through analysis of its fragmentation pattern. nist.govnist.gov

The mass spectrum would show a molecular ion peak (M⁺˙) at an m/z corresponding to the molecular weight of the compound (170.16 g/mol ). nist.gov A characteristic fragmentation pathway for propiophenones is the alpha-cleavage, where the bond between the carbonyl group and the ethyl group breaks. This would result in the formation of a stable difluorobenzoyl cation, which is often the base peak in the spectrum.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Formation Pathway |

| 170 | Molecular Ion | [C₉H₈F₂O]⁺˙ | Electron Ionization |

| 141 | Difluorobenzoyl Cation | [C₇H₃F₂O]⁺ | α-cleavage (loss of •CH₂CH₃) |

| 113 | Difluorophenyl Cation | [C₆H₃F₂]⁺ | Loss of CO from [C₇H₃F₂O]⁺ |

| 29 | Ethyl Cation | [C₂H₅]⁺ | α-cleavage (loss of •C₇H₃F₂O) |

Crystallographic Studies of this compound and its Complexes

While spectroscopic methods define molecular connectivity, crystallographic studies, particularly X-ray diffraction, can determine the exact three-dimensional structure of a molecule in the solid state, providing valuable data on conformation and intermolecular interactions.

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, should suitable single crystals be grown, X-ray diffraction would provide definitive proof of its solid-state structure.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the electron density map of the molecule, from which the precise coordinates of each atom in the crystal lattice can be determined. Key structural parameters obtained would include:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the molecule's conformation.

Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.

Crystal packing: The arrangement of molecules relative to one another in the crystal.

This data would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule.

Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.orgyoutube.com For this compound, the primary source of conformational flexibility is the rotation around the single bonds of the propionyl side chain (C(O)-CH₂ and CH₂-CH₃). The conformation is often described by the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group.

In the solid state, the molecule would adopt a specific low-energy conformation. The presence of the electronegative fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. nih.govrsc.org In a crystalline structure, molecules of this compound would likely be arranged to maximize favorable interactions, which could include:

Dipole-Dipole Interactions: The polar carbonyl group (C=O) and C-F bonds create a significant molecular dipole, leading to strong dipole-dipole interactions that would be a key factor in the crystal packing.

π-π Stacking: The electron-deficient nature of the difluorinated aromatic ring could facilitate offset π-π stacking interactions with adjacent rings. researchgate.net

Weak C-H···F and C-H···O Hydrogen Bonds: The fluorine and oxygen atoms can act as weak hydrogen bond acceptors, forming interactions with C-H bonds from the aliphatic chain or aromatic rings of neighboring molecules, further stabilizing the crystal lattice. nih.gov

The comprehensive analysis of these interactions, made possible by crystallographic data, is crucial for understanding the material's properties and its behavior in the solid state.

Advanced Analytical Techniques in Purity and Reaction Monitoring

The determination of purity and the monitoring of reaction progress are critical steps in the synthesis and application of this compound. Advanced analytical techniques provide the necessary sensitivity and resolution to detect and quantify the main compound and any potential impurities or byproducts.

Chromatographic techniques are powerful tools for separating the components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for these purposes.

Gas Chromatography (GC):

GC is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC analysis, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The choice of the column's stationary phase is critical for achieving optimal separation of the target compound from any impurities.

For the analysis of fluorinated compounds, a variety of capillary columns can be utilized. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, separates compounds primarily based on their boiling points. For more complex mixtures containing isomers or compounds with similar boiling points, a more polar column, such as one with a polyethylene (B3416737) glycol or a cyanopropyl-functionalized stationary phase, may provide better resolution.

Coupling GC with a mass spectrometer (GC-MS) allows for the identification of separated components based on their mass spectra, providing a high degree of confidence in impurity identification. While specific GC methods for this compound are not extensively detailed in publicly available literature, the general principles of impurity profiling by GC-MS are well-established. thermofisher.com

Hypothetical GC Purity Analysis Data for this compound:

| Parameter | Value |

| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) / Mass Spectrometer (MS) |

| Retention Time (Main Peak) | ~12.5 min |

| Purity (by area %) | >99% |

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for both purity assessment and preparative separation of this compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential interactions of the sample components with the stationary and mobile phases.

For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of fluorinated aromatic compounds can sometimes be challenging due to their unique electronic properties. In such cases, specialized stationary phases, such as those with pentafluorophenyl (PFP) functionalities, can offer alternative selectivity and improved resolution for isomers and closely related compounds. chromatographyonline.comchromatographyonline.com

Detection in HPLC is often performed using a UV-Vis detector, as aromatic ketones like this compound exhibit strong absorbance in the UV region. For more detailed structural information, HPLC can be coupled with mass spectrometry (LC-MS).

Hypothetical HPLC Purity Analysis Data for this compound:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Main Peak) | ~5.8 min |

| Purity (by area %) | >99% |

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable for characterizing this compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization behavior. For a crystalline solid like this compound, DSC can provide a precise melting point, which is a key indicator of purity. Impurities typically cause a depression and broadening of the melting peak. The enthalpy of fusion, which is the energy required to melt the substance, can also be determined from the DSC thermogram. nih.gov

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability and decomposition profile of a compound. The TGA curve provides information about the temperatures at which the material begins to decompose and the extent of mass loss at different stages. This is crucial for understanding the compound's stability under thermal stress and for determining its upper-temperature limit for handling and storage. The decomposition of fluorinated compounds can be complex, and TGA can help elucidate the degradation pathways. nih.gov

Expected Thermal Properties of this compound from Thermal Analysis:

| Thermal Property | Expected Observation | Significance |

| Melting Point (from DSC) | A sharp endothermic peak. Based on available data, the melting point is around 20-22 °C. chemeo.com | A sharp peak indicates high purity. The temperature at the peak maximum is the melting point. |

| Decomposition Temperature (from TGA) | Onset of mass loss at elevated temperatures. | Indicates the thermal stability of the compound. |

| Residue (from TGA) | Mass remaining at the end of the analysis. | Provides information about the nature of the decomposition products. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can elucidate the electronic structure and predict the reactivity of 3',4'-Difluoropropiophenone.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound is significantly influenced by its aromatic ring, the ketone group, and the two fluorine substituents. The carbonyl group (-C=O) acts as an electron-withdrawing group through resonance and inductive effects, which deactivates the benzene (B151609) ring towards electrophilic substitution. chemicalnote.com This deactivation means that the electron density of the aromatic ring is decreased. chemicalnote.com The resonating structures of similar aromatic ketones show that the electron density is comparatively higher at the meta position, suggesting that incoming electrophiles would preferentially attack at this position. chemicalnote.com

The fluorine atoms at the 3' and 4' positions also exert a strong electron-withdrawing inductive effect due to their high electronegativity. emerginginvestigators.org This further influences the charge distribution across the molecule. Computational studies on other fluorinated organic compounds have shown that fluorination can enhance chemical stability and modulate reactivity. emerginginvestigators.orgresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound (Note: These are calculated properties from chemical databases and may not be experimentally verified.)

| Property | Value | Unit | Source |

| Molecular Weight | 170.16 | g/mol | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.558 | chemeo.com | |

| Standard Gibbs Free Energy of Formation | -400.49 | kJ/mol | chemeo.com |

| Enthalpy of Formation at Standard Conditions (gas) | -520.30 | kJ/mol | chemeo.com |

| Normal Boiling Point | 494.37 | K | chemeo.com |

| Normal Melting Point | 293.76 | K | chemeo.com |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For aromatic ketones, the HOMO is typically localized on the aromatic ring and the lone pairs of the oxygen atom, while the LUMO is often centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

In a related computational study on fluorinated allopurinol, the introduction of fluorine atoms was found to affect the HOMO and LUMO energy levels, leading to higher chemical stability. emerginginvestigators.org It is plausible that the fluorine atoms in this compound would similarly lower the HOMO and LUMO energy levels, potentially impacting its reactivity profile.

Table 2: Hypothetical Frontier Molecular Orbital Energies for a Fluorinated Aromatic Ketone (Note: This is a representative table based on general principles of FMO theory for similar compounds, not specific data for this compound.)

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 |

| HOMO | -6.8 |

| HOMO-LUMO Gap | 5.3 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and intermolecular interactions.

Conformational Landscapes and Dynamic Behavior

Studies on other aromatic polymers and molecules show that out-of-plane oscillations of aromatic groups can be a significant factor in molecular dynamics. tandfonline.com For this compound, the interaction between the carbonyl oxygen and the ortho-protons of the benzene ring, as well as steric hindrance from the ethyl group, will influence the preferred conformations. The presence of fluorine atoms is not expected to introduce significant steric hindrance but will alter the electrostatic potential surface of the molecule. Conformational analysis of related fluorinated compounds has demonstrated that fluorination can influence ring pucker and isomerization rates. nih.govresearchgate.net

Ligand-Protein Interactions (in Medicinal Chemistry Contexts)

In medicinal chemistry, understanding how a small molecule like this compound might interact with a biological target, such as a protein, is of great interest. MD simulations can be used to model these interactions and predict binding affinities.

The difluorophenyl ring and the carbonyl group are key features for potential interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, a common interaction in protein-ligand complexes. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The fluorine atoms can also play a significant role in ligand-protein interactions. Organofluorine compounds are prevalent in medicinal chemistry, and fluorine atoms can form favorable interactions with protein backbones and side chains. nih.govresearchgate.netacs.org These can include multipolar interactions between the C-F bond and carbonyl groups of the protein backbone. nih.gov For instance, studies on fluorinated inhibitors of galectin-3 have shown that fluorine-amide interactions can contribute to binding affinity. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Molecular Feature | Potential Interaction Type | Interacting Protein Residue (Example) |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Amide protons of the backbone, hydroxyl groups of Ser, Thr, Tyr |

| Difluorophenyl Ring | π-π Stacking, Hydrophobic Interactions | Phe, Tyr, Trp, Leu, Val |

| Fluorine Atoms | Multipolar Interactions, Halogen Bonds | Backbone carbonyls, polar side chains |

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its physicochemical properties or biological activity. nih.gov These models are built by identifying molecular descriptors that are statistically related to the property of interest.

For a series of propiophenone (B1677668) derivatives, QSAR studies could elucidate the key structural features that influence a particular biological activity. nih.gov For example, a study on substituted ketamine esters explored how different substituents on the aromatic ring, with varying lipophilic and electronic properties, affected their anesthetic and analgesic activities. nih.govresearchgate.net It was found that the position and nature of the substituent were critical, with 2- and 3-substituted compounds generally being more active. nih.gov